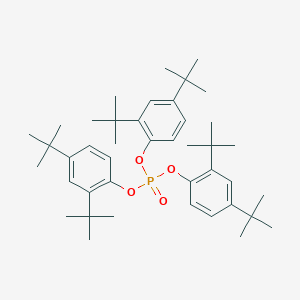
Tris(2,4-di-tert-butylphenyl)phosphat
Übersicht
Beschreibung
Tris(2,4-Di-tert-butylphenyl)phosphat ist eine organische Phosphorverbindung mit der Summenformel C42H63O4P und einem Molekulargewicht von 662,92 g/mol . Diese Verbindung ist bekannt für ihre Stabilität und wird häufig als Antioxidans in verschiedenen industriellen Anwendungen eingesetzt, insbesondere zur Stabilisierung von Polymeren .
Wissenschaftliche Forschungsanwendungen
Tris(2,4-di-tert-butylphenyl)phosphate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of tris(2,4-di-tert-butylphenyl)phosphate is secretory Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, particularly in the generation of arachidonic acid, a precursor of various eicosanoids involved in inflammation .
Mode of Action
Tris(2,4-di-tert-butylphenyl)phosphate interacts with its target, sPLA2, through a process known as molecular docking . This interaction inhibits the activity of sPLA2, thereby modulating the metabolic processes it is involved in .
Biochemical Pathways
By inhibiting sPLA2, tris(2,4-di-tert-butylphenyl)phosphate affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, which are signaling molecules that mediate inflammatory responses. Therefore, the compound’s action on this pathway can have downstream effects on inflammation .
Result of Action
The inhibition of sPLA2 by tris(2,4-di-tert-butylphenyl)phosphate results in a significant anti-inflammatory activity . This is evidenced by the reduction of paw edema volume in carrageenan-induced paw edema model .
Action Environment
The action, efficacy, and stability of tris(2,4-di-tert-butylphenyl)phosphate can be influenced by various environmental factors. For instance, heating, UV radiation, and water contact might significantly transform the compound
Biochemische Analyse
. .
Biochemical Properties
Tris(2,4-di-tert-butylphenyl)phosphate has been found to inhibit secretory phospholipase A2 (sPLA2), a group of enzymes that play a crucial role in the metabolism of phospholipids . The nature of this interaction is through molecular docking .
Cellular Effects
Its ability to inhibit sPLA2 suggests that it could influence cell function by modulating phospholipid metabolism .
Molecular Mechanism
The molecular mechanism of Tris(2,4-di-tert-butylphenyl)phosphate involves its binding to sPLA2, thereby inhibiting the enzyme’s activity . This interaction could potentially lead to changes in gene expression and other cellular processes due to the role of sPLA2 in phospholipid metabolism .
Metabolic Pathways
Tris(2,4-di-tert-butylphenyl)phosphate is involved in the metabolic pathway of phospholipids due to its interaction with sPLA2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tris(2,4-Di-tert-butylphenyl)phosphat beinhaltet typischerweise die Reaktion von Phenylphosphat mit 2,4-Di-tert-butylphenol. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, häufig unter Verwendung eines Katalysators wie Trichlorphenol zur Förderung der Veresterung . Das Produkt wird dann durch Lösungsmittelextraktion, Abkühlkristallisation oder Destillation gereinigt, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet das Mischen der Reaktanten in großen Reaktoren, die Aufrechterhaltung optimaler Reaktionsbedingungen und den Einsatz kontinuierlicher Reinigungsverfahren, um eine gleichbleibende Produktqualität zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Phosphatgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Phenylgruppen können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Phosphaten mit verschiedenen Oxidationsstufen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Phenylringe einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, die sekretorische Phospholipase A2 (sPLA2) zu hemmen, ein Enzym, das an der Entzündungsreaktion beteiligt ist . Durch die Bindung an die aktive Stelle von sPLA2 verhindert die Verbindung die katalytische Hydrolyse von Phospholipiden durch das Enzym, wodurch die Produktion von pro-inflammatorischen Mediatoren reduziert wird .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,4-di-tert-butylphenyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphates with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl rings .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tris(2,4-Di-tert-butylphenyl)phosphit: Ähnlich in der Struktur, enthält jedoch eine Phosphitgruppe anstelle einer Phosphatgruppe.
Bis(2,4-Di-tert-butylphenyl)phosphat: Eine verwandte Verbindung mit zwei Phenylgruppen anstelle von drei.
Einzigartigkeit
Tris(2,4-Di-tert-butylphenyl)phosphat ist aufgrund seiner hohen Stabilität und Wirksamkeit als Antioxidans einzigartig. Seine Fähigkeit, sPLA2 zu hemmen, unterscheidet es auch von anderen ähnlichen Verbindungen, was es sowohl in industriellen als auch in biomedizinischen Anwendungen wertvoll macht .
Eigenschaften
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKHRTUXHLAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893779 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95906-11-9 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,4-ditert-butylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



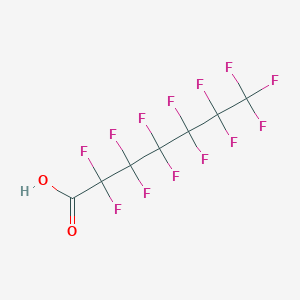




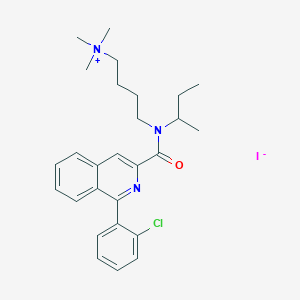


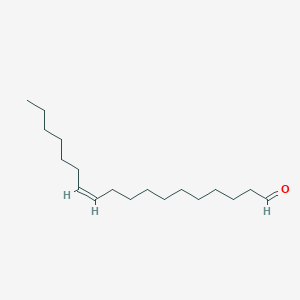
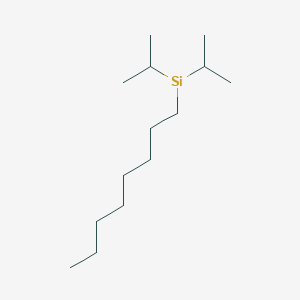
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
